molecular formula C21H16N2O2S B302251 N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302251
M. Wt: 360.4 g/mol
InChI Key: WNPWXTUDMLSIFX-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, also known as MNFC, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has also been demonstrated to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune response. N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has also been demonstrated to possess antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide offers several advantages for lab experiments, including its easy synthesis, low toxicity, and broad-spectrum activity. However, N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide also has some limitations, including its poor solubility in water and its potential to interact with other compounds.

Future Directions

There are several future directions for the study of N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, including the development of more efficient synthesis methods, the investigation of its potential applications in nanotechnology and biotechnology, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide in vivo and to determine its potential clinical applications.
Conclusion:
In conclusion, N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is a promising compound that has attracted significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide and to evaluate its safety and efficacy in vivo.

Synthesis Methods

N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide can be synthesized by the reaction of 2-hydroxy-1-naphthaldehyde and 4-(methylsulfanyl)benzohydrazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit anticancer, antibacterial, and antifungal activities. In agriculture, N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been demonstrated to possess herbicidal and insecticidal properties. In materials science, N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been used as a precursor for the synthesis of various functional materials.

properties

Product Name

N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C21H16N2O2S/c1-26-16-9-6-14(7-10-16)13-22-23-21(24)20-12-18-17-5-3-2-4-15(17)8-11-19(18)25-20/h2-13H,1H3,(H,23,24)/b22-13+

InChI Key

WNPWXTUDMLSIFX-LPYMAVHISA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

SMILES

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

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